1-(2-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
Overview
Description
1-(2-Fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using 2-fluorobenzoyl chloride.
Attachment of the phenyl group: The phenyl group can be attached through nucleophilic substitution reactions using 3-fluoroaniline.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms on the benzoyl and phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-Fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the binding affinity and specificity of the compound to its targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-Fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-(2-chlorobenzoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
1-(2-methylbenzoyl)-N-(3-methylphenyl)piperidine-4-carboxamide: Methyl groups instead of fluorine, leading to different chemical and biological properties.
1-(2-hydroxybenzoyl)-N-(3-hydroxyphenyl)piperidine-4-carboxamide: Hydroxy groups can significantly alter the compound’s solubility and reactivity.
The uniqueness of this compound lies in the presence of fluorine atoms, which can enhance its stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-14-4-3-5-15(12-14)22-18(24)13-8-10-23(11-9-13)19(25)16-6-1-2-7-17(16)21/h1-7,12-13H,8-11H2,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIARRGMSBFGVGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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